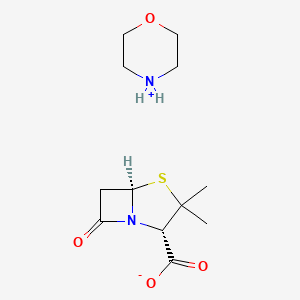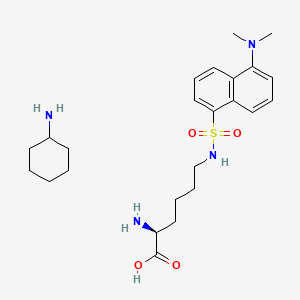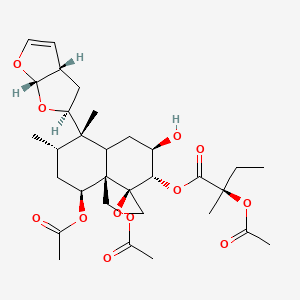
Clerodendrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clerodendrin B is a naturally occurring diterpenoid compound isolated from various species of the genus Clerodendrum, which belongs to the family Lamiaceae. This genus is known for its diverse range of bioactive compounds, including diterpenoids, triterpenoids, flavonoids, and phenylethanoid glycosides. This compound has garnered significant attention due to its potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Clerodendrin B typically involves the extraction of plant material from species such as Clerodendrum inerme. The leaves are often extracted using hydrous ethanol or other suitable solvents. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Scaling up these methods would involve optimizing solvent use, extraction times, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Clerodendrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound .
Scientific Research Applications
Clerodendrin B has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Clerodendrin B involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the cellular antioxidant defense system .
Comparison with Similar Compounds
Clerodendrin A: Another diterpenoid from the same genus, known for its anti-inflammatory and antimicrobial properties.
Clerodendrin C: Similar in structure to Clerodendrin B, with notable antifeedant activity against certain pests
Uniqueness: this compound stands out due to its potent anti-inflammatory and antioxidant activities, making it a valuable compound for therapeutic development. Its unique structure also allows for various chemical modifications, enhancing its versatility in scientific research .
Properties
CAS No. |
39877-08-2 |
|---|---|
Molecular Formula |
C31H44O12 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(1R,2S,3R,5S,6S,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C31H44O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-10,16,20-26,35H,8,11-15H2,1-7H3/t16-,20+,21+,22?,23-,24-,25-,26-,28+,29-,30-,31+/m0/s1 |
InChI Key |
QJRGPOZOQFQNIW-ARLQUCBXSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O[C@H]1[C@@H](CC2[C@@]([C@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5C=CO[C@H]5O4)O)OC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


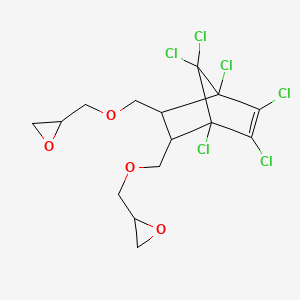
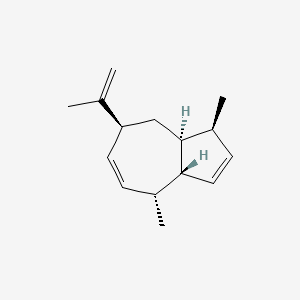
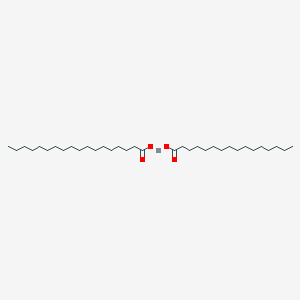
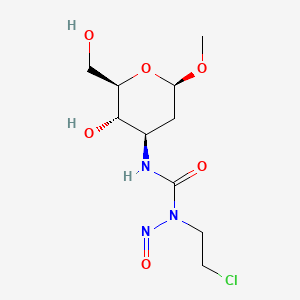
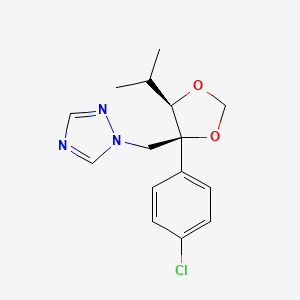
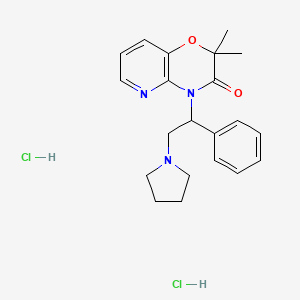
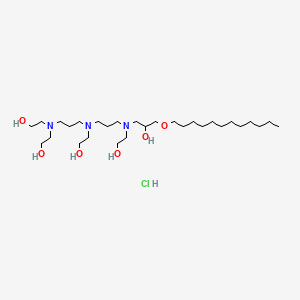
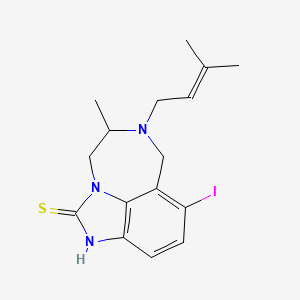
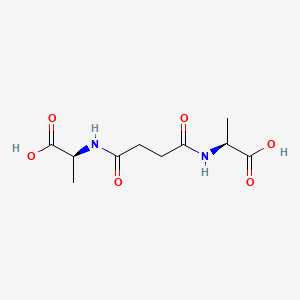
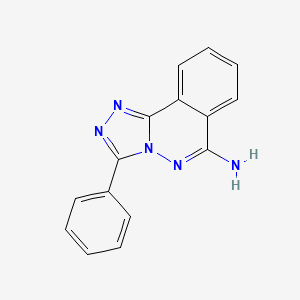
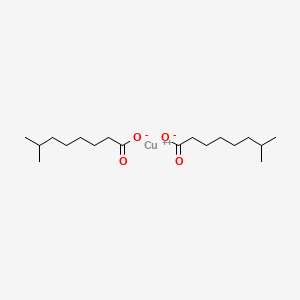
![2,2,7,7,9,9-Hexamethyl-1-oxa-3-(oxiranylmethyl)-3,8-diazaspiro[4.5]decan-4-one](/img/structure/B15183179.png)
